molecular formula C11H8INO2 B2745492 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 324580-21-4

1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2745492
CAS No.: 324580-21-4
M. Wt: 313.094
InChI Key: KEMNWHXTZNKIAK-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 4-iodo-2-methylphenyl group at the N(1) position. This structure combines the electrophilic reactivity of the maleimide moiety with the steric and electronic effects of the iodinated aromatic ring.

Properties

IUPAC Name

1-(4-iodo-2-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMNWHXTZNKIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione with key analogs, focusing on substituent effects, synthesis, and bioactivity.

Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Molar Mass (g/mol) Key Properties
1-(4-Iodo-2-methylphenyl)-1H-pyrrole-2,5-dione 4-Iodo-2-methylphenyl ~331.1* High density, lipophilic, polarizable
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2,5-dione 4-Bromo-2-methylphenyl 266.09 Density: 1.635 g/cm³; Predicted pKa: -0.99
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione 4-Fluorophenyl 193.15 Electron-withdrawing fluorine enhances reactivity
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione 4-Methoxyphenyl 203.19 Electron-donating OMe group; increased solubility
MI-1 (1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) 4-Chlorobenzyl, CF₃-substituted 457.7 Antineoplastic activity; kinase inhibition

Key Observations :

  • Iodine vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) enhance maleimide’s electrophilicity, favoring thiol-Michael addition reactions. Methoxy groups (electron-donating) may reduce reactivity but improve stability .

Biological Activity

1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, and presents relevant case studies and research findings.

Chemical Structure

The structure of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione can be represented as follows:

C12H10IN1O2\text{C}_{12}\text{H}_{10}\text{I}\text{N}_1\text{O}_2

This compound features a pyrrole ring with a 4-iodo-2-methylphenyl substituent, which contributes to its biological activity through various mechanisms.

Anticancer Properties

Research has highlighted the potential of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione as an anticancer agent. Its mechanism of action often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
HepG-25.0Enzyme inhibition
MCF-73.0Apoptosis induction
HCT1161.6EGFR inhibition

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including liver (HepG-2) and breast cancer (MCF-7) cells. Notably, it has demonstrated lower IC50 values compared to established chemotherapeutics like doxorubicin, indicating its potential efficacy.

Antimicrobial Activity

In addition to its anticancer properties, 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione exhibits antimicrobial activity against a range of pathogens.

Table 2: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism in antimicrobial action may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Study 1: Anticancer Activity in Liver Cancer

A study conducted by researchers evaluated the effects of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione on HepG-2 cells. The results indicated that at an IC50 of 5.0 µM, the compound significantly inhibited cell proliferation through apoptosis induction and modulation of cell cycle progression. The study utilized flow cytometry to assess cell cycle phases and annexin V staining for apoptosis detection.

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the combination therapy potential of this compound with conventional anticancer agents. The results suggested that co-treatment with doxorubicin enhanced the overall cytotoxic effect on MCF-7 cells, reducing the required dosage of doxorubicin while maintaining efficacy.

The biological activity of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or proliferation.
  • Receptor Modulation : It can bind to receptors such as EGFR or VEGFR, disrupting signaling pathways critical for tumor growth.

Molecular docking studies have provided insights into these interactions, suggesting that the compound forms stable complexes with target proteins.

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